molecular formula C19H16N2OS B3956248 2-phenyl-2-(phenylsulfanyl)-N-(pyridin-2-yl)acetamide

2-phenyl-2-(phenylsulfanyl)-N-(pyridin-2-yl)acetamide

Cat. No.: B3956248
M. Wt: 320.4 g/mol
InChI Key: FMHVLVMRHSOZDT-UHFFFAOYSA-N
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Description

2-phenyl-2-(phenylsulfanyl)-N-(pyridin-2-yl)acetamide is a synthetic acetamide derivative designed for research applications. Its molecular structure incorporates a phenylsulfanyl (thioether) group and an N-(pyridin-2-yl) acetamide moiety, a framework known to possess significant therapeutic potential. Acetamide-containing compounds are recognized in scientific literature for their utility in targeting various diseases, including inflammation, and for their potential as antiviral and antimicrobial agents . Furthermore, sulfur-containing functional groups, like the sulfide in this molecule, are prevalent in a broad range of FDA-approved medications and natural products, highlighting the compound's relevance in medicinal chemistry and drug discovery . The structural motif of related N-phenyl-2-(phenylsulfanyl)acetamide compounds has been confirmed through comprehensive analytical techniques, including single crystal X-ray diffraction. These studies reveal that such molecules form distinct three-dimensional networks in the solid state stabilized by N—H···O hydrogen bonds and C—H···π interactions, which can be critical for understanding the compound's physicochemical properties . The synthesis of analogous compounds is typically achieved via reactions such as the condensation of sulfonyl or sulfide precursors with appropriate acetamide derivatives . Researchers can leverage this compound as a key intermediate or precursor for developing novel heterocyclic compounds with diverse biological activities, including antitumor, anti-SARS-CoV-2, and antimicrobial properties . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-phenyl-2-phenylsulfanyl-N-pyridin-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2OS/c22-19(21-17-13-7-8-14-20-17)18(15-9-3-1-4-10-15)23-16-11-5-2-6-12-16/h1-14,18H,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHVLVMRHSOZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=N2)SC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2-(phenylsulfanyl)-N-(pyridin-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 2-bromo-1-phenylethanone with thiophenol to form 2-phenyl-2-(phenylsulfanyl)ethanone. This intermediate is then reacted with 2-aminopyridine under suitable conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-2-(phenylsulfanyl)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form corresponding alcohols.

    Substitution: The phenyl and pyridinyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-phenyl-2-(phenylsulfanyl)-N-(pyridin-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-phenyl-2-(phenylsulfanyl)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The pyridinyl group can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity to various biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of N-substituted acetamides with sulfur-containing and heteroaromatic substituents. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents References
2-Phenyl-2-(phenylsulfanyl)-N-(pyridin-2-yl)acetamide (Target) C₁₉H₁₆N₂OS 320.41 Phenyl, phenylsulfanyl, pyridin-2-yl
N-(5-Chloropyridin-2-yl)-2-phenyl-2-phenylsulfanylacetamide C₁₉H₁₅ClN₂OS 370.86 5-Chloropyridin-2-yl, phenylsulfanyl
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide C₁₄H₁₆N₄OS 296.37 4,6-Dimethylpyrimidin-2-ylsulfanyl, 4-methylpyridin-2-yl
N-(2,3,4,5,6-Pentafluorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide C₂₀H₁₂F₅NOS 409.37 Pentafluorophenyl, phenylsulfanyl
2-((1-Bromonaphthalen-2-yl)oxy)-N-(pyridin-2-yl)acetamide (VU0453657) C₁₇H₁₃BrN₂O₂ 373.20 Bromonaphthalenyloxy, pyridin-2-yl
GSK1570606A (2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) C₁₆H₁₂FN₃OS 329.35 4-Fluorophenyl, pyridin-2-ylthiazolyl

Key Structural Differences and Implications

Sulfur-Containing Groups
  • Phenylsulfanyl vs. Pyrimidinylsulfanyl : The target compound’s phenylsulfanyl group (C₆H₅S−) offers greater steric bulk compared to the pyrimidinylsulfanyl group in , which may hinder binding to flat enzymatic pockets.
  • Sulfanyl vs.
Aromatic Substituents
  • Pyridin-2-yl vs.
  • Phenyl vs. Pentafluorophenyl : The pentafluorophenyl group in significantly increases lipophilicity and electron-withdrawing effects, which could improve metabolic stability but reduce aqueous solubility.
Heterocyclic Variations
  • Pyridine vs. Thiazole : GSK1570606A replaces pyridine with a thiazole ring, introducing a sulfur atom and altering electronic distribution, which may influence target selectivity.

Biological Activity

2-Phenyl-2-(phenylsulfanyl)-N-(pyridin-2-yl)acetamide, a compound with a complex structure featuring phenyl and pyridine moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N2OSC_{15}H_{14}N_2OS, with a molecular weight of approximately 274.35 g/mol. The compound features a pyridine ring that may enhance its interaction with biological targets due to its electron-withdrawing properties.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The phenylsulfanyl group may facilitate interactions through sulfur-based mechanisms, while the pyridyl group can engage in coordination with metal ions or other functional groups, influencing enzyme activity and receptor interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related compounds have shown the ability to induce apoptosis in cancer cell lines such as MDA-MB-231. In one study, an analogue demonstrated a 22-fold increase in apoptotic cells compared to controls, highlighting the potential of these compounds in cancer therapy .

CompoundIC50 (nM)Apoptosis Induction (Fold Increase)
4e10.9322
4g25.06-
4h3.92-

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. For example, related thiazolone-sulfonamide derivatives have shown selective inhibition against carbonic anhydrase IX (CA IX), with IC50 values ranging from 10.93 to 25.06 nM, indicating strong selectivity over CA II . This selectivity is crucial for minimizing side effects in therapeutic applications.

Case Studies

  • Cancer Cell Lines : A study evaluated the cytotoxic effects of similar compounds on various cancer cell lines, revealing that certain derivatives could significantly inhibit cell proliferation and induce apoptosis.
  • Antibacterial Activity : Compounds related to this compound have also been assessed for antibacterial properties, showing significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations as low as 50 μg/mL .

Pharmacokinetics and ADMET Properties

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies for similar compounds suggest favorable pharmacokinetic profiles, which are essential for drug development . The presence of the pyridine ring may enhance solubility and bioavailability.

Q & A

Q. Key Conditions :

ParameterOptimal Range
Temperature70–90°C
SolventEthanol/Toluene
CatalystTriethylamine
Reaction Time8–12 hours

Which spectroscopic techniques are essential for confirming structural integrity and purity?

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and molecular connectivity. For example, the pyridinyl proton signals appear at δ 8.2–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 377.12 for C₂₅H₂₀N₂OS₂) .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~2550 cm⁻¹ (S-H stretch, if present) .

How can researchers mitigate common impurities during synthesis?

Q. Advanced

  • Byproduct formation : Optimize stoichiometry to avoid unreacted intermediates.
  • Oxidation of thioether : Conduct reactions under inert atmospheres (N₂/Ar) to prevent sulfoxide formation.
  • Purification strategies : Use preparative HPLC with a C18 column (mobile phase: acetonitrile/water) for high-purity isolation .

What in vitro assays are suitable for preliminary biological activity screening?

Q. Basic

  • Antimicrobial assays : Broth microdilution (MIC determination) against S. aureus or E. coli.
  • Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

How can discrepancies in biological activity data between studies be resolved?

Q. Advanced

  • Purity validation : Reanalyze batches via HPLC (≥95% purity threshold).
  • Assay standardization : Replicate under controlled conditions (pH, temperature, cell passage number).
  • Meta-analysis : Compare structural analogs (e.g., substituent effects on pyridinyl or phenyl groups) .

What mechanistic insights can be gained from studying the compound’s reactivity?

Q. Advanced

  • Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify rate-determining steps.
  • Isotopic labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways of the acetamide group.
  • Computational modeling : Density Functional Theory (DFT) to predict nucleophilic attack sites on the thioether moiety .

How can computational methods optimize synthetic routes or biological interactions?

Q. Advanced

  • Molecular docking : Predict binding affinity to targets like cyclooxygenase-2 (COX-2) using AutoDock Vina.
  • Retrosynthetic analysis : Employ AI platforms (e.g., Chematica) to design shorter synthetic pathways.
  • QSAR modeling : Correlate substituent electronegativity with antimicrobial activity .

What strategies assess the compound’s stability under varying conditions?

Q. Advanced

  • Forced degradation studies : Expose to UV light (photostability), 40°C/75% RH (accelerated stability), and acidic/basic hydrolysis.
  • Analytical monitoring : Use UPLC-PDA to track degradation products (e.g., sulfoxide or hydrolyzed acetamide) .

How do catalyst choices impact synthetic efficiency?

Q. Advanced

  • Palladium catalysts : Enhance coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) but may increase cost.
  • Copper(I) iodide : Effective for thioether formation but requires ligand optimization (e.g., 1,10-phenanthroline) .

How should researchers address contradictory spectroscopic data (e.g., unexpected NMR peaks)?

Q. Advanced

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign quaternary carbons.
  • X-ray crystallography : Confirm absolute configuration (e.g., CCDC deposition for public validation).
  • Dynamic NMR : Study rotamers of the acetamide group at variable temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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